(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol
Description
Properties
IUPAC Name |
(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMKTNCOFYCIX-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a novel derivative of the 1,3,4-oxadiazole scaffold. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a 1,3,4-oxadiazole moiety linked to a thioether and a fluorophenyl group. The presence of the (Z) configuration indicates specific stereochemistry that may influence biological activity. The molecular formula can be expressed as C_{15}H_{13Cl_2N_3OS with notable substituents contributing to its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties through various mechanisms:
- Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2) .
- Cell Line Studies : A study reported that certain oxadiazole derivatives displayed potent antiproliferative effects across several cancer cell lines:
Antimicrobial Activity
In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that certain oxadiazole derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for dual therapeutic applications .
The biological activity of the compound can be attributed to several key mechanisms:
- Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes involved in nucleotide synthesis and cellular proliferation.
- Induction of Apoptosis : By inhibiting TS and other related pathways, these compounds can trigger programmed cell death in malignant cells.
- Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target enzymes, reinforcing experimental findings regarding their efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1,3,4-oxadiazole derivatives:
| Substituent Position | Activity Level |
|---|---|
| Ortho | High |
| Meta | Moderate |
| Para | Low |
Compounds with ortho-substituted phenyl rings typically exhibit superior activity compared to their meta and para counterparts .
Case Study 1: Antiproliferative Effects
A series of synthesized oxadiazole derivatives were tested for antiproliferative effects on MCF-7 cells:
- Compound A (IC50 = 1.1 μM)
- Compound B (IC50 = 1.3 μM)
These results indicate that structural modifications can enhance cytotoxicity significantly compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
Scientific Research Applications
Chemical Synthesis and Structural Characterization
The synthesis of (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol typically involves multi-step reactions where various intermediates are formed. The oxadiazole moiety is synthesized through the condensation of appropriate aldehydes with hydrazides, followed by cyclization to form the oxadiazole ring.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Aldehyde + Hydrazide | Reflux in ethanol | 75% |
| 2 | Cyclization | Intermediate from Step 1 | Heat with sulfur source | 70% |
| 3 | Functionalization | Thioether formation | Reaction with thiol | 65% |
Research has demonstrated that compounds containing the oxadiazole structure exhibit significant biological activities, including anti-cancer and anti-diabetic properties. The specific compound under review has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study published in PMC, a series of oxadiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that the compound exhibited promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .
| Activity Type | Target Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | Breast Cancer Cells | 15.3 | |
| Antidiabetic | Pancreatic Beta Cells | 12.5 |
Agricultural Applications
Beyond its pharmaceutical potential, this compound may also find applications in agriculture as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties, suggesting that derivatives containing this moiety could be effective in controlling unwanted plant growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Heterogeneity: Oxadiazole vs. Triazole Derivatives
The target compound’s 1,3,4-oxadiazole core distinguishes it from triazole-based analogs, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . Key differences include:
- Oxadiazole : Contains one oxygen and two nitrogen atoms, contributing to electron-withdrawing effects and rigidity. This enhances metabolic stability compared to triazoles.
Substituent Effects
- Sulfonyl vs. Phenoxy: The phenylsulfonyl group in the triazole derivative introduces strong electron-withdrawing effects, which may reduce nucleophilic susceptibility compared to the dichlorophenoxy group.
Physicochemical Properties
- Solubility: The 4-fluorophenyl group in the target compound may reduce aqueous solubility compared to the phenylethanone moiety in the triazole analog.
- Stability : The oxadiazole core is less prone to enzymatic degradation than triazoles, as observed in pharmacokinetic studies of similar compounds.
Q & A
Q. What are the key synthetic methodologies for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or hydrazide precursors. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C under anhydrous conditions is a common method to form the oxadiazole ring system. Thiolation steps can then introduce the sulfur-containing substituents . Alternative routes involve coupling reactions with sodium monochloroacetate in aqueous media, followed by acidification to yield thioether linkages .
Q. How is the stereochemical integrity of the (Z)-ethenol group maintained during synthesis?
The (Z)-configuration is controlled by steric and electronic factors during the condensation of the fluorophenyl ethenol moiety. Reactions are typically conducted in aprotic solvents (e.g., DMF or DCM) with catalytic bases like triethylamine to minimize isomerization. Polar protic solvents should be avoided to prevent keto-enol tautomerism .
Q. What analytical techniques are essential for characterizing this compound?
- Elemental analysis (CHNS): Determines purity and empirical formula (e.g., deviations <0.4% indicate high purity) .
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry. The thioether proton typically appears at δ 3.8–4.2 ppm, while the oxadiazole ring protons are deshielded (δ 8.0–8.5 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes like cytochrome P450 or kinases. Parameters include:
- Binding energy (ΔG): Values ≤−7.0 kcal/mol suggest strong inhibition.
- Hydrogen-bond interactions: The fluorophenyl group often engages in π-π stacking, while the oxadiazole sulfur interacts with catalytic cysteine residues . QSAR models further correlate structural features (e.g., Hammett σ values for substituents) with bioactivity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Isotopic labeling: ¹³C-labeled precursors clarify ambiguous NMR signals.
- 2D NMR (COSY, HSQC): Resolve overlapping peaks in crowded regions (e.g., aromatic protons).
- X-ray crystallography: Provides definitive stereochemical assignment, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .
Q. How does the 2,4-dichlorophenoxy group influence metabolic stability?
- In vitro assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The dichlorophenoxy group reduces CYP-mediated oxidation due to electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs .
- LC-MS/MS analysis: Identifies major metabolites (e.g., hydroxylation at the oxadiazole ring or O-dealkylation of the phenoxy group) .
Q. What reaction conditions optimize the thioether linkage without side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
